[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid
Description
[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid (CAS: 1353998-31-8) is a chiral acetic acid derivative featuring a substituted pyrrolidine ring. Its molecular formula is C₉H₁₈N₂O₂, with a molecular weight of 186.25 g/mol . The compound’s structure includes an ethyl group attached to the pyrrolidine nitrogen and a stereochemically defined (S)-configuration at the 3-position of the pyrrolidine ring.
Properties
IUPAC Name |
2-[ethyl-[(3S)-1-methylpyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-3-11(7-9(12)13)8-4-5-10(2)6-8/h8H,3-7H2,1-2H3,(H,12,13)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOVTQCEUCMNFM-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)O)C1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC(=O)O)[C@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Chiral Center: The chiral center can be introduced using asymmetric synthesis techniques, such as chiral catalysts or chiral auxiliaries, to ensure the desired stereochemistry.
Attachment of the Ethyl Group: The ethyl group can be introduced through an alkylation reaction using ethyl halides under basic conditions.
Formation of the Amino-Acetic Acid Moiety: The amino-acetic acid moiety can be synthesized through a Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the amino group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, such as nucleophilic substitution at the amino group or electrophilic substitution at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
[Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in its binding affinity and selectivity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.
Comparison with Similar Compounds
Structural Analogs
The compound’s structural analogs differ primarily in substituents on the pyrrolidine nitrogen or the acetic acid group. Key comparisons include:
*Calculated based on molecular formulas.
Key Observations :
- Substituent Effects : The ethyl group in the target compound offers a balance between steric bulk and hydrophobicity, whereas the isopropyl analog (discontinued) likely suffers from poor solubility . The fluorophenyl analog () demonstrates enhanced binding via π-π interactions but may face metabolic challenges due to aromaticity .
- Stereochemistry : The (S)-configuration in the target compound contrasts with the (R)-isomer of pyrrolidine-3-acetic acid (), which may exhibit divergent biological activity due to enantioselective target binding .
- Functional Groups : The acetic acid moiety enables hydrogen bonding and salt bridge formation, critical for interactions with polar enzyme active sites. Lactams (e.g., ) lack this acidity, reducing solubility but improving membrane permeability .
Pharmacophore Relevance
Pharmacophore models for non-nucleosidase reverse transcriptase inhibitors (NNRTIs) highlight the importance of hydrogen-bond acceptors (e.g., acetic acid) and hydrophobic moieties (e.g., pyrrolidine) .
Biological Activity
Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid, a derivative of pyrrolidine, has garnered attention in the pharmaceutical field due to its diverse biological activities. This compound is recognized for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. Understanding its biological activity is crucial for further development in medicinal chemistry and drug design.
Chemical Structure and Properties
The molecular formula of Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid is , with a molecular weight of 200.28 g/mol. The compound features a piperidine ring structure, which is significant in many bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₂₀N₂O₂ |
| Molecular Weight | 200.28 g/mol |
| CAS Number | 1353966-08-1 |
| IUPAC Name | 2-[ethyl-[(3S)-1-methylpyrrolidin-3-yl]amino]acetic acid |
The biological activity of Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid is primarily attributed to its interaction with various molecular targets in biological systems. It may function by:
- Binding to Receptors : The compound may interact with specific receptors, modulating their activity.
- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, impacting cellular functions.
Antimicrobial Activity
Research indicates that Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
Case Study Findings :
- Antibacterial Efficacy : In vitro studies demonstrated that the compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
- Antifungal Properties : It also exhibited antifungal activity against strains such as Candida albicans, with MIC values indicating moderate effectiveness .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in inhibiting tumor growth through various mechanisms:
- Cell Cycle Arrest : Studies suggest that it may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid has been shown to trigger apoptosis in certain cancer cell lines, enhancing its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ethyl-((S)-1-methyl-pyrrolidin-3-yl)-amino-acetic acid, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (S)-1-methyl-piperidine-3-carboxylic acid | Moderate antibacterial | Precursor for synthesis |
| Ethylamine | Basic amine with limited bioactivity | Common precursor in organic synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
